molecular formula C18H18ClNS B1191666 IFN alpha-IFNAR-IN-1 hydrochloride

IFN alpha-IFNAR-IN-1 hydrochloride

Cat. No. B1191666
M. Wt: 315.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR;  inhibit MVA-induced IFN-α responses by BM-pDCs (IC50=2-8 uM). IFN alpha-IFNAR-IN-1 specifically inhibits MVA-induced IFN-α responses by BM-pDCs. IFN alpha-IFNAR-IN-1 inhibited the IFN-α responses that were elicited after treatment with CpG2216, stimulation with poly(I:C), and infection with VSV-M2, whereas the total IL-12 production was notably less affected under those conditions. IFN alpha-IFNAR-IN-1 exerts immunosuppressive activity by the direct interaction with IFN-α.

Scientific Research Applications

IFN alpha-IFNAR-IN-1 Binding and Antagonistic Properties

IFN alpha-IFNAR-IN-1 hydrochloride's interaction with IFNAR-1 is crucial for its biological activity. Studies have identified key residues in IFN alpha-2 involved in binding to IFNAR-1, crucial for antiviral and antiproliferative activities. Notably, mutations in these residues can create type I IFN antagonists, potentially applicable in therapeutic contexts like systemic lupus erythematosus (Pan et al., 2008).

Impact on Immune System Cells

Type I interferons, including IFN alpha, play a significant role in immune system regulation. They activate natural killer (NK) cells and directly affect other immune cells like dendritic cells, CD4, and CD8 T cells. This impact is crucial for developing effector functions and antigen presentation in tumor cells, presenting opportunities for immunotherapy strategies (Hervás-Stubbs et al., 2011).

Structural Basis for Receptor Interaction

The differential biological potencies of IFN alpha subtypes are attributed to their varying affinities for IFNAR1 and IFNAR2. Research involving homology models and computational biology provides insights into these interactions, highlighting the significance of optimal interactions for effective binding and biological function (Kumaran et al., 2007).

Role in Demyelination and CNS Disorders

The role of IFN alpha and its receptor IFNAR in the context of demyelination in the central nervous system (CNS) has been explored. Studies show that IFNAR signaling is induced during demyelination, but its role in myelin damage and repair appears to be redundant, suggesting its limited impact on non-inflammatory myelin damage and recovery (Schmidt et al., 2009).

Antiproliferative Effects on Cancer Cells

IFN alpha receptors, including IFNAR, are critical for the antiproliferative effects of IFN alpha against various cancer cells, such as hepatocellular carcinoma. The binding and signaling through these receptors are key factors in determining the responsiveness of cancer cells to IFN alpha-based treatments (Damdinsuren et al., 2007).

Expression in Mouse Liver and Therapeutic Potential

The expression and functional analysis of human type I IFN receptors in mice have provided insights into their signaling and potential therapeutic uses. Such studies are crucial for understanding the cross-species applicability of IFN alpha-based therapies (Tochizawa et al., 2006).

properties

Molecular Formula

C18H18ClNS

Molecular Weight

315.86

Origin of Product

United States

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